molecular formula C20H24BrN B3029352 3-Bromo-9-(2-ethylhexyl)-9H-carbazole CAS No. 628336-85-6

3-Bromo-9-(2-ethylhexyl)-9H-carbazole

Cat. No.: B3029352
CAS No.: 628336-85-6
M. Wt: 358.3 g/mol
InChI Key: NWUMJBPNVXDEDB-UHFFFAOYSA-N
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Description

3-Bromo-9-(2-ethylhexyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of a bromine atom and an ethylhexyl group to the carbazole core enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination. The general reaction scheme is as follows:

  • Dissolve 9-(2-ethylhexyl)-9H-carbazole in dichloromethane.
  • Add N-bromosuccinimide to the solution.
  • Reflux the mixture for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-(2-ethylhexyl)-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

    Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-azido-9-(2-ethylhexyl)-9H-carbazole or 3-thio-9-(2-ethylhexyl)-9H-carbazole.

    Coupling Reactions: Formation of biaryl derivatives or extended conjugated systems.

    Oxidation: Formation of carbazole-3,6-dione.

    Reduction: Formation of dihydrocarbazole derivatives.

Scientific Research Applications

3-Bromo-9-(2-ethylhexyl)-9H-carbazole has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of materials for OLEDs and OPVs due to its excellent hole-transporting properties.

    Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells to enhance light absorption and charge separation.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of anticancer and antimicrobial agents.

    Material Science: Utilized in the synthesis of polymers and copolymers with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The bromine atom and ethylhexyl group influence the electronic properties of the carbazole core, enhancing its stability and solubility. In photovoltaic applications, the compound facilitates charge separation and transport, contributing to the overall efficiency of the device.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure with two bromine atoms, offering different reactivity and electronic properties.

    9-(2-Ethylhexyl)-9H-carbazole: Lacks the bromine atom, resulting in different solubility and reactivity.

    3-Bromo-9-ethyl-9H-carbazole: Similar brominated carbazole with a shorter alkyl chain.

Uniqueness

3-Bromo-9-(2-ethylhexyl)-9H-carbazole is unique due to the presence of both the bromine atom and the ethylhexyl group. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile compound for various applications in organic electronics and material science.

Properties

IUPAC Name

3-bromo-9-(2-ethylhexyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMJBPNVXDEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628336-85-6
Record name 3-Bromo-9-(2-ethylhexyl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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